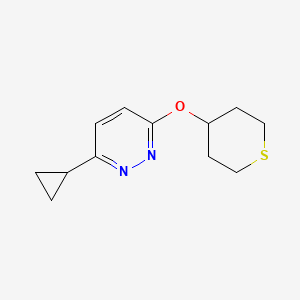

3-Cyclopropyl-6-(thian-4-yloxy)pyridazine

Description

The Pyridazine (B1198779) Heterocycle: A Foundation in Medicinal Chemistry and Organic Synthesis

The pyridazine ring, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a cornerstone in the fields of medicinal chemistry and organic synthesis. Its unique physicochemical properties, including weak basicity, a high dipole moment, and a robust capacity for dual hydrogen bonding, make it a valuable scaffold in drug design. nih.govresearchgate.net These characteristics allow pyridazine-containing molecules to engage in significant drug-target interactions. nih.gov

The pyridazine nucleus is a "privileged" scaffold found in numerous compounds with a wide spectrum of pharmacological activities. rjptonline.org Research has demonstrated that pyridazine derivatives possess antibacterial, antifungal, antitumor, antiviral, antihypertensive, analgesic, and anti-inflammatory properties. researchgate.netrjptonline.orgnih.gov This broad range of biological activities has led to the development of several approved drugs incorporating this heterocycle, such as the tyrosine kinase inhibitor Ponatinib and the antidepressant Minaprine. nih.gov The versatility of the pyridazine core continues to inspire the synthesis of new derivatives for drug discovery. rjptonline.orgbenthamdirect.com

| Pharmacological Activity | Reference |

|---|---|

| Antimicrobial / Antibacterial | rjptonline.orgnih.gov |

| Anticancer / Antitumor | rjptonline.orgbenthamdirect.comnih.gov |

| Antihypertensive | researchgate.netrjptonline.org |

| Anti-inflammatory | researchgate.netrjptonline.org |

| Antiviral | rjptonline.org |

| Analgesic | benthamdirect.com |

The Thiane (B73995) Moiety: Structural Significance and Diverse Applications in Bioactive Molecules

Thiane, also known as thiacyclohexane, is a saturated six-membered ring containing one sulfur atom. ontosight.aiwikipedia.org As a cyclic organosulfur compound, it serves as a valuable intermediate in organic synthesis and has been incorporated into various molecular structures to modulate their biological and physical properties. ontosight.ai

In the context of bioactive molecules, the thiane moiety can influence factors such as lipophilicity, conformation, and metabolic stability. The sulfur atom can participate in hydrogen bonding and other non-covalent interactions within biological systems, potentially enhancing binding affinity to target proteins. nih.gov While not as extensively studied in medicinal chemistry as its oxygen-containing counterpart, oxetane, the thiane ring is gaining attention as a useful fragment in analog design. researchgate.net Derivatives of thiane have been investigated for potential antimicrobial and antifungal activities, highlighting their relevance in the development of new therapeutic agents. ontosight.ai

| Property/Application | Description | Reference |

|---|---|---|

| Chemical Structure | Saturated six-membered heterocycle with one sulfur atom (C5H10S). | ontosight.ainih.gov |

| Role in Synthesis | Used as an intermediate in the synthesis of more complex molecules. | ontosight.airesearchgate.net |

| Potential Biological Activity | Studied for antimicrobial and antifungal properties. | ontosight.ai |

| Influence on Molecular Properties | Can modulate lipophilicity, conformation, and metabolic stability. | researchgate.net |

The Cyclopropyl (B3062369) Group: A Versatile Pharmacophore in Molecular Design and Biological Modulation

The cyclopropyl group is a three-membered carbocyclic ring that has become an increasingly important structural motif in medicinal chemistry. iris-biotech.denih.gov Despite its simple structure, it imparts a unique combination of conformational rigidity and electronic properties that can be leveraged to significantly improve a drug candidate's profile. nbinno.comnih.gov The ring's inherent strain results in shorter, stronger carbon-hydrogen bonds and enhanced π-character in its carbon-carbon bonds. nih.govresearchgate.net

Incorporating a cyclopropyl group can address multiple challenges in drug discovery. nih.gov It can enhance metabolic stability by blocking sites susceptible to oxidation by cytochrome P450 enzymes. iris-biotech.dehyphadiscovery.com Its conformational rigidity can lock a molecule into a bioactive conformation, leading to enhanced potency and selectivity for its biological target. nbinno.comresearchgate.net Furthermore, the cyclopropyl group can modulate a molecule's physicochemical properties, such as reducing lipophilicity compared to larger alkyl or aryl groups, which can improve pharmacokinetic properties. iris-biotech.de Its prevalence in numerous FDA-approved drugs is a testament to its utility as a versatile pharmacophore. hyphadiscovery.com

| Contribution | Mechanism/Effect | Reference |

|---|---|---|

| Enhanced Metabolic Stability | Blocks sites of oxidative metabolism due to high C-H bond dissociation energy. | iris-biotech.dehyphadiscovery.com |

| Increased Potency & Selectivity | Provides conformational constraint, locking the molecule in a favorable binding conformation. | nih.govnbinno.com |

| Modulation of Physicochemical Properties | Can reduce lipophilicity and alter pKa. | iris-biotech.de |

| Improved Brain Permeability | Can contribute to properties that facilitate crossing the blood-brain barrier. | nih.gov |

| Reduced Off-Target Effects | Increased target specificity can minimize interactions with other biological molecules. | nih.govresearchgate.net |

Rationale for Research into Hybrid Chemical Entities Incorporating Pyridazine, Thiane, and Cyclopropyl Architectures

The design of hybrid molecules that combine multiple distinct pharmacophores is a powerful strategy in modern drug discovery. The rationale for investigating a hybrid chemical entity like 3-Cyclopropyl-6-(thian-4-yloxy)pyridazine stems from the goal of creating a novel molecule that synergistically combines the advantageous properties of each of its three core components.

Core Scaffold (Pyridazine): The pyridazine ring provides a well-established, biologically active core with favorable properties for drug-receptor interactions, including hydrogen bonding capacity. nih.gov

Potency and Metabolic Stability (Cyclopropyl): The cyclopropyl group is appended to enhance potency through conformational locking and to improve the metabolic profile by protecting against enzymatic degradation. nih.govnbinno.comhyphadiscovery.com

Property Modulation (Thiane): The thiane-oxy linker serves to modulate solubility and lipophilicity while providing a three-dimensional vector from the pyridazine core that can explore the binding pocket of a target protein.

By linking these three moieties, researchers aim to generate a molecule with a unique three-dimensional shape and a distinct pharmacological profile that is superior to that of compounds containing only one or two of these components. This modular approach allows for systematic exploration of chemical space to optimize biological activity and pharmacokinetic properties. mdpi.commdpi.com

Strategic Importance of 3-Cyclopropyl-6-(thian-4-yloxy)pyridazine as a Research Probe

While extensive published studies on the specific biological activities of 3-Cyclopropyl-6-(thian-4-yloxy)pyridazine are not widely available in the public domain, its structure makes it a strategically important molecule for use as a research probe or a building block in drug discovery programs. The compound represents a novel area of chemical space defined by the specific combination of its three constituent parts.

Its strategic value lies in its potential to:

Probe Structure-Activity Relationships (SAR): By serving as a lead compound, it allows medicinal chemists to systematically modify each of the three components (pyridazine, thiane, cyclopropyl) to understand which structural features are critical for a desired biological effect. For instance, similar molecular architectures combining cyclopropyl groups with heterocyclic ethers have been explored as potent enzyme inhibitors. documentsdelivered.comkisti.re.kr

Identify Novel Biological Targets: Screening this unique hybrid molecule against various biological targets could uncover new and unexpected activities, opening up novel avenues for therapeutic intervention.

Serve as a Versatile Synthetic Intermediate: The pyridazine core can be further functionalized, making the compound a valuable starting material for creating a library of more complex analogs for high-throughput screening.

In essence, 3-Cyclopropyl-6-(thian-4-yloxy)pyridazine is a quintessential example of a modern research probe, designed not necessarily as a final drug but as a tool to explore complex biological systems and guide the development of next-generation therapeutic agents.

Structure

3D Structure

Properties

IUPAC Name |

3-cyclopropyl-6-(thian-4-yloxy)pyridazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2OS/c1-2-9(1)11-3-4-12(14-13-11)15-10-5-7-16-8-6-10/h3-4,9-10H,1-2,5-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIEBOIUWGFYUMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN=C(C=C2)OC3CCSCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 3 Cyclopropyl 6 Thian 4 Yloxy Pyridazine

Synthetic Approaches for Pyridazine (B1198779) Core Construction

The formation of the pyridazine ring is a critical step, and several robust methods have been developed for its synthesis. These approaches range from classical condensation reactions to modern cross-coupling techniques, providing versatile routes to variously substituted pyridazines.

A foundational and widely employed method for constructing the pyridazine ring is the condensation reaction between a 1,4-dicarbonyl compound and hydrazine (B178648) or its derivatives. chemtube3d.comliberty.edu This reaction proceeds via the formation of a dihydropyridazine (B8628806) intermediate, which is subsequently oxidized to the aromatic pyridazine ring. chemtube3d.com The choice of the 1,4-dicarbonyl precursor allows for the introduction of various substituents onto the pyridazine core. For instance, the reaction of a 1,4-diketone bearing a cyclopropyl (B3062369) group with hydrazine hydrate (B1144303) would be a direct approach to forming a cyclopropyl-substituted pyridazine. nih.govresearchgate.net

The general mechanism involves the nucleophilic attack of hydrazine at the carbonyl carbons, leading to a double condensation and subsequent cyclization. The final aromatization step often requires an oxidizing agent to yield the stable pyridazine heterocycle. chemtube3d.com This method is advantageous due to the ready availability of a wide range of 1,4-dicarbonyl compounds and hydrazines. liberty.edu

Table 1: Examples of Pyridazine Synthesis via Cyclization

| 1,4-Dicarbonyl Precursor | Hydrazine Source | Conditions | Product |

|---|---|---|---|

| Methyl 4-(2-thienyl)-4-oxobutanoate | Hydrazine hydrate | Ethanol, reflux | Thienylpyridazinone |

| 1,2-Diacylcyclopentadienes (Fulvenes) | Hydrazine hydrate | Methanol, RT | 5,6-Fused ring pyridazines liberty.edu |

Modern synthetic strategies often rely on transition-metal-catalyzed cross-coupling reactions to build and functionalize heterocyclic scaffolds. The palladium-catalyzed Suzuki-Miyaura coupling is a particularly powerful tool for forming carbon-carbon bonds and offers an efficient way to prepare π-conjugated heterocyclic systems. nih.govresearchgate.net This reaction is widely used in the commercial production of pharmaceuticals and other advanced materials. nih.gov

In the context of pyridazine synthesis, a pre-functionalized pyridazine, such as a halopyridazine (e.g., 3-bromo- (B131339) or 3-chloropyridazine), can be coupled with a suitable boronic acid or boronate ester. nih.govsci-hub.st For the synthesis of a 3-cyclopropylpyridazine, this could involve the coupling of a 3-halopyridazine with cyclopropylboronic acid. The Suzuki-Miyaura reaction is valued for its mild reaction conditions, tolerance of various functional groups, and the commercial availability of a vast array of boronic acids. nih.govmdpi.com

The catalytic cycle typically involves a palladium(0) species and a base. Key steps include oxidative addition of the halopyridazine to the palladium catalyst, transmetalation with the boronic acid, and reductive elimination to yield the functionalized pyridazine and regenerate the catalyst.

Table 2: Suzuki-Miyaura Coupling for Pyridazine Functionalization

| Halopyridazine Substrate | Boronic Acid | Catalyst / Ligand | Base | Solvent |

|---|---|---|---|---|

| 3-Bromo-6-(thiophen-2-yl)pyridazine nih.govresearchgate.net | (Hetero)aryl boronic acids | Pd(PPh₃)₄ | Na₂CO₃ | DME / Ethanol researchgate.net |

| 6-Bromoimidazo[1,2-a]pyrazines | Arylboronic acids | Pd(OAc)₂ / PPh₃ | Cs₂CO₃ | Dioxane sci-hub.st |

Nucleophilic aromatic substitution (SNAr) is another key strategy for functionalizing the electron-deficient pyridazine ring. dur.ac.uk The presence of two nitrogen atoms in the ring withdraws electron density, making the carbon atoms susceptible to attack by nucleophiles, especially when a good leaving group, such as a halide, is present at positions 3 or 6. dur.ac.ukmdpi.com

This methodology is directly applicable to the synthesis of 3-Cyclopropyl-6-(thian-4-yloxy)pyridazine. A 3-cyclopropyl-6-halopyridazine can be reacted with thiane-4-ol in the presence of a suitable base. The base deprotonates the hydroxyl group of thiane-4-ol, forming a more potent alkoxide nucleophile, which then displaces the halide on the pyridazine ring to form the desired ether linkage. acs.org The reactivity of halopyridazines towards nucleophilic displacement is a cornerstone of pyridazine chemistry, allowing for the introduction of a wide variety of oxygen, nitrogen, and sulfur nucleophiles. mdpi.comwur.nl

Synthesis and Functionalization of Thiane-4-ol Building Blocks

The thiane-4-ol moiety provides the alicyclic, sulfur-containing portion of the target molecule. Its synthesis requires the formation of the six-membered thiane (B73995) ring and the specific placement of a hydroxyl group at the C-4 position.

The thiane ring, also known as tetrahydro-2H-thiopyran, is a saturated six-membered heterocycle containing one sulfur atom. wikipedia.org A common and straightforward method for its synthesis involves the reaction of a 1,5-dihaloalkane, such as 1,5-dibromopentane, with a sulfide (B99878) source like sodium sulfide (Na₂S). wikipedia.orgchemicalbook.com This reaction is a classical nucleophilic substitution where the sulfide ion displaces both halogen atoms to form the cyclic sulfide. chemicalbook.com

Alternative approaches to sulfur-containing heterocycles include ring-expansion reactions of smaller rings like thiiranes and thietanes or various cycloaddition strategies. researchgate.netrsc.org For the construction of the basic thiane skeleton, the cyclization of an acyclic precursor remains a highly reliable method. chemicalbook.com

The introduction of a hydroxyl group at the C-4 position of the thiane ring can be achieved through several methods. One common approach involves the synthesis of a precursor molecule, tetrahydrothiopyran-4-one (B549198) (a thian-4-one), which can then be reduced to the corresponding alcohol, thiane-4-ol. researchgate.net The synthesis of thian-4-ones can be accomplished via the double-conjugate addition of hydrogen sulfide (H₂S) to divinyl ketones. researchgate.net

The reduction of the cyclic ketone offers a route to control the stereochemistry of the resulting hydroxyl group. The choice of reducing agent can influence whether the axial or equatorial alcohol is formed preferentially. For example, sterically hindered reducing agents tend to favor the formation of the equatorial alcohol via attack from the less hindered face of the carbonyl. While the literature extensively covers the stereoselective synthesis of substituted tetrahydropyrans (the oxygen analogues), similar principles of stereocontrol apply to the reduction of thianones. core.ac.uknih.gov Methods such as acid-mediated cyclization of specific alkenols can also provide stereocontrolled access to substituted cyclic ethers and can be adapted for sulfur analogues. core.ac.uk

Synthetic Routes for Incorporating the Cyclopropyl Moiety

The introduction of a cyclopropyl group onto a pyridazine ring can be a challenging synthetic step, often requiring specialized reagents and reaction conditions. The unique electronic and steric properties of the cyclopropyl group, stemming from its inherent ring strain, influence the synthetic strategies for its incorporation.

Direct Cyclopropanation Reactions

Direct cyclopropanation of a pre-formed pyridazine ring is one approach to introduce the cyclopropyl moiety. This typically involves the reaction of a suitable pyridazine precursor with a cyclopropanating agent. While specific examples for the direct cyclopropanation of pyridazines at the 3-position are not extensively documented in publicly available literature, analogous reactions on other N-heterocycles provide a basis for potential synthetic pathways. rsc.org These reactions often utilize reagents that generate a carbene or carbenoid species, which then adds across a double bond in the heterocyclic ring. The choice of catalyst and reaction conditions is critical to control the regioselectivity and efficiency of the cyclopropanation.

Exploiting Ring Strain in Cyclopropyl Derivatives for Chemical Transformations

The inherent ring strain of the cyclopropyl group imparts unique reactivity that can be harnessed in chemical transformations. wikipedia.orgacs.org The high p-character of the C-C bonds within the cyclopropyl ring allows it to participate in reactions typically associated with unsaturated systems. nih.gov In the context of synthesizing complex molecules, cyclopropyl-containing building blocks can be employed where the ring's strain energy is released to drive a desired transformation, such as ring-opening or rearrangement reactions, to construct more elaborate structures. While specific applications of this strategy in the synthesis of 3-cyclopropyl-6-(thian-4-yloxy)pyridazine are not detailed in the literature, the principle remains a valuable tool in the broader field of synthetic organic chemistry. acs.orgscientificupdate.com

Elaboration of the Thian-4-yloxy Linkage via O-Alkylation Reactions

The thian-4-yloxy group is typically introduced onto the pyridazine core through an O-alkylation reaction, a class of reactions that includes the well-established Williamson ether synthesis. chemistrysteps.comwikipedia.orgmasterorganicchemistry.comlibretexts.org This method involves the reaction of a nucleophilic oxygen atom with an electrophilic carbon atom bearing a suitable leaving group.

In a plausible synthetic route to 3-Cyclopropyl-6-(thian-4-yloxy)pyridazine, a key intermediate would be 3-cyclopropyl-6-hydroxypyridazine (or its tautomeric form, 3-cyclopropylpyridazin-6(1H)-one). This intermediate can be deprotonated with a suitable base to form a pyridazinoxide anion. This nucleophilic anion can then react with a thiane derivative bearing a good leaving group at the 4-position, such as 4-bromothiane or 4-tosyloxythiane, to form the desired ether linkage.

Alternatively, the synthesis can proceed via the reaction of a 3-cyclopropyl-6-halopyridazine, such as 3-cyclopropyl-6-chloropyridazine, with 4-hydroxythiane in the presence of a base. The base deprotonates the hydroxyl group of 4-hydroxythiane to generate the corresponding alkoxide, which then acts as a nucleophile to displace the halide from the pyridazine ring.

The choice of solvent, base, and temperature is critical for optimizing the yield and minimizing side reactions in these O-alkylation processes. chemistrysteps.commasterorganicchemistry.com

Total Synthesis Strategies for 3-Cyclopropyl-6-(thian-4-yloxy)pyridazine

A total synthesis of 3-Cyclopropyl-6-(thian-4-yloxy)pyridazine would likely involve a convergent approach, where the key fragments—the cyclopropyl-substituted pyridazine core and the thian-4-yloxy moiety—are synthesized separately and then coupled in a late-stage step.

A potential retrosynthetic analysis would disconnect the molecule at the ether linkage, leading to a 3-cyclopropyl-substituted pyridazine precursor and a 4-substituted thiane derivative. The pyridazine core itself can be constructed through various methods, a common one being the condensation of a 1,4-dicarbonyl compound with hydrazine. wikipedia.org For the synthesis of a 3-cyclopropyl-6-substituted pyridazine, a plausible starting material would be a cyclopropyl-containing 1,4-dicarbonyl compound.

An alternative strategy for the pyridazine ring formation is through a [4+2] cycloaddition reaction, also known as the Diels-Alder reaction, between a diene and a dienophile, followed by subsequent transformations to yield the aromatic pyridazine ring. organic-chemistry.org

Once the 3-cyclopropyl-6-substituted pyridazine (e.g., with a chloro or hydroxy group at the 6-position) is synthesized, the thian-4-yloxy group can be introduced via the O-alkylation methods described in the previous section.

Optimization of Reaction Conditions and Isolation Procedures for Scalable Synthesis

For the large-scale synthesis of 3-Cyclopropyl-6-(thian-4-yloxy)pyridazine, optimization of reaction conditions and isolation procedures is paramount to ensure efficiency, cost-effectiveness, and product purity. researchgate.net

Key parameters for optimization include:

Reagent Stoichiometry: Fine-tuning the molar ratios of reactants and catalysts to maximize conversion and minimize waste.

Solvent Selection: Choosing a solvent that provides good solubility for the reactants and facilitates the desired reaction pathway while considering environmental impact and ease of removal.

Temperature and Reaction Time: Identifying the optimal temperature profile and reaction duration to achieve complete conversion without promoting side reactions or product degradation.

Catalyst Loading: In catalyzed reactions, minimizing the amount of catalyst used without compromising the reaction rate or yield.

Work-up and Purification: Developing efficient and scalable work-up procedures to remove byproducts and unreacted starting materials. Purification methods such as crystallization or chromatography need to be optimized for large-scale production.

Data from optimization studies are often presented in tabular format to compare the effects of different reaction parameters on the yield and purity of the final product.

Table 1: Illustrative Data for Optimization of O-Alkylation Reaction

| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | K₂CO₃ | DMF | 80 | 12 | 65 |

| 2 | NaH | THF | 60 | 8 | 78 |

| 3 | Cs₂CO₃ | Dioxane | 100 | 6 | 85 |

| 4 | NaOtBu | t-BuOH | 70 | 10 | 72 |

This table is a hypothetical representation to illustrate the type of data generated during optimization studies.

By systematically varying these parameters, a robust and scalable synthetic process can be developed for the efficient production of 3-Cyclopropyl-6-(thian-4-yloxy)pyridazine.

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR)

No specific ¹H NMR or ¹³C NMR spectral data for 3-Cyclopropyl-6-(thian-4-yloxy)pyridazine has been reported in published literature. In a hypothetical analysis, the ¹H NMR spectrum would be expected to show distinct signals corresponding to the protons of the cyclopropyl (B3062369) group, the pyridazine (B1198779) ring, and the thian ring. The ¹³C NMR spectrum would similarly display unique resonances for each carbon atom in the molecule, providing key information about its carbon framework.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

There is no published High-Resolution Mass Spectrometry (HRMS) data available for 3-Cyclopropyl-6-(thian-4-yloxy)pyridazine. This technique would be crucial for determining the compound's exact molecular weight and elemental composition, thereby confirming its molecular formula.

Infrared (IR) Spectroscopy for Functional Group Identification

Specific Infrared (IR) spectroscopy data for 3-Cyclopropyl-6-(thian-4-yloxy)pyridazine has not been documented. An experimental IR spectrum would be expected to exhibit characteristic absorption bands corresponding to the C-H bonds of the cyclopropyl and thian rings, the C=N and C=C stretching vibrations of the pyridazine ring, and the C-O-C ether linkage.

Chromatographic Techniques for Purity Assessment and Isolation (e.g., High-Performance Liquid Chromatography)

While High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of chemical compounds, no specific HPLC methods or results for the analysis of 3-Cyclopropyl-6-(thian-4-yloxy)pyridazine have been published. Such a method would be essential for determining the purity of a synthesized batch and for its isolation.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding a molecule's intrinsic properties at the electronic level. These methods solve approximations of the Schrödinger equation to determine electron distribution and energy levels, which in turn dictate the molecule's geometry, stability, and chemical reactivity. nih.gov

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. researchgate.net It is frequently employed to determine the most stable three-dimensional arrangement of atoms, known as the optimized geometry, by finding the minimum energy conformation on the potential energy surface. For pyridazine-containing compounds, DFT calculations, often using functionals like B3LYP combined with basis sets such as 6-31G(d,p) or 6-311++G(d,p), are standard for achieving accurate predictions of structural parameters and thermodynamic stability. nih.govnih.govnih.gov

The process involves iterative calculations that adjust bond lengths, bond angles, and dihedral angles until the forces on each atom are minimized and the total electronic energy is at its lowest point. The resulting data not only provides a detailed 3D structure but also yields important thermodynamic properties.

Table 1: Common DFT Functionals and Basis Sets for Pyridazine (B1198779) Derivatives

| Functional | Basis Set | Application | Reference |

|---|---|---|---|

| B3LYP | 6-31++G(d,p) | Geometry optimization, FMO analysis, MEP maps | nih.gov |

| B3LYP | 6-31G* | Quantum chemical calculations for reactivity | researchgate.net |

| B3LYP | 6-311G(d,p) | Structural analysis, HOMO-LUMO, MESP | materialsciencejournal.orgresearchgate.net |

This table is illustrative of methods used for related compounds and is applicable for studies on 3-Cyclopropyl-6-(thian-4-yloxy)pyridazine.

Frontier Molecular Orbital (FMO) theory is crucial for explaining chemical reactivity. acs.org The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital lacking electrons and can act as an electron acceptor. researchgate.net

The energy of the HOMO is related to the ionization potential and represents the molecule's capacity to donate electrons, whereas the LUMO energy relates to the electron affinity. The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and polarizability. nih.gov A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.govnih.gov For pyridazine derivatives, DFT calculations are used to visualize the spatial distribution of these orbitals, identifying the likely sites for electrophilic and nucleophilic attack. researchgate.netnih.gov The electron density distribution, often visualized with a Molecular Electrostatic Potential (MEP) map, further clarifies these reactive regions, with electron-rich (negative potential) areas indicating sites for electrophilic attack and electron-poor (positive potential) areas indicating sites for nucleophilic attack. nih.gov

Computational methods can accurately predict various spectroscopic properties, which serves as a powerful tool for structural confirmation when compared with experimental data. mdpi.com Theoretical calculations can generate vibrational frequencies corresponding to an infrared (IR) spectrum. materialsciencejournal.org By analyzing the computed vibrational modes, specific peaks in an experimental IR spectrum can be assigned to the stretching, bending, or twisting of particular bonds or functional groups within the 3-Cyclopropyl-6-(thian-4-yloxy)pyridazine structure. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated and compared with experimental spectra to validate the proposed chemical structure. nih.gov Furthermore, Time-Dependent DFT (TD-DFT) can be used to predict electronic transitions, providing insight into the UV-Visible absorption spectrum of the compound. materialsciencejournal.orgresearchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

While quantum chemical calculations typically model molecules in a static state (in a vacuum at 0 K), Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of a molecule over time at a given temperature. impactfactor.org MD simulations apply the principles of classical mechanics to model the movements and interactions of atoms in a molecule and its surrounding environment, such as a solvent.

For a flexible molecule like 3-Cyclopropyl-6-(thian-4-yloxy)pyridazine, which has several rotatable bonds, MD simulations are invaluable for exploring its conformational landscape. These simulations can identify the most stable conformers in different environments and analyze the transitions between them. The inclusion of explicit solvent molecules (e.g., water) allows for a realistic investigation of how the solvent affects the molecule's shape and stability. Key parameters analyzed during MD simulations include the Root Mean Square Deviation (RMSD) to assess structural stability, the radius of gyration for compactness, and the Solvent Accessible Surface Area (SASA) to understand solvent interactions. impactfactor.org

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme). researchgate.net This method is central to drug discovery and is widely applied to pyridazine derivatives to identify potential biological targets and understand their mechanism of action at a molecular level. impactfactor.orgnih.govmdpi.com

The process involves placing the 3D structure of the ligand, 3-Cyclopropyl-6-(thian-4-yloxy)pyridazine, into the binding site of a target macromolecule. A scoring function is then used to estimate the binding affinity (e.g., in kcal/mol), ranking different binding poses. researchgate.net A lower binding energy score generally indicates a more stable and favorable interaction.

Following the prediction of a binding pose through molecular docking, a detailed analysis of the interactions between the ligand and the active site residues is performed. This analysis is critical for understanding the structural basis of the ligand's potential biological activity.

Key interactions typically identified include:

Hydrogen Bonds: Formed between hydrogen bond donors (like N-H groups) and acceptors (like oxygen or nitrogen atoms) on both the ligand and the protein.

Hydrophobic Interactions: Occur between nonpolar regions of the ligand (e.g., the cyclopropyl (B3062369) ring) and hydrophobic amino acid residues in the binding pocket.

π-π Stacking: Aromatic rings, such as the pyridazine ring, can stack with aromatic residues like phenylalanine, tyrosine, or tryptophan.

Van der Waals Forces: General non-specific attractive or repulsive forces between atoms.

By identifying which amino acid residues are crucial for binding, medicinal chemists can propose modifications to the ligand's structure to enhance potency and selectivity. nih.govmdpi.com For example, docking studies on other pyridazine-containing compounds have revealed key hydrogen bonds and stacking interactions that are essential for their inhibitory activity against specific enzymes. nih.gov

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| 3-Cyclopropyl-6-(thian-4-yloxy)pyridazine |

| Pyridazine |

| Pyrimidine |

| Pyrazine |

| Phenylalanine |

| Tyrosine |

Prediction of Key Hydrogen Bonding and Hydrophobic Interactions

Computational studies predicting the specific hydrogen bonding and hydrophobic interactions of 3-Cyclopropyl-6-(thian-4-yloxy)pyridazine with biological targets are not available in published literature. Such studies would typically involve molecular docking simulations to identify potential binding modes within a protein's active site. The analysis would identify which amino acid residues are likely to form hydrogen bonds with the nitrogen atoms of the pyridazine ring or the ether oxygen. Furthermore, it would delineate the hydrophobic interactions between the cyclopropyl and thian moieties and nonpolar residues of a target protein.

Without specific studies, a general theoretical assessment can be made. The pyridazine ring's nitrogen atoms are potential hydrogen bond acceptors. The ether oxygen atom could also act as a hydrogen bond acceptor. The cyclopropyl group and the aliphatic thian ring are expected to engage in hydrophobic or van der Waals interactions.

Table 4.3.2-1: Predicted Interaction Potentials of 3-Cyclopropyl-6-(thian-4-yloxy)pyridazine

| Molecular Moiety | Potential Interaction Type | Potential Interacting Partners |

|---|---|---|

| Pyridazine Nitrogens | Hydrogen Bond Acceptor | Amino acid residues with hydrogen bond donor groups (e.g., Serine, Threonine, Tyrosine, Lysine) |

| Ether Oxygen | Hydrogen Bond Acceptor | Amino acid residues with hydrogen bond donor groups |

| Cyclopropyl Group | Hydrophobic, Van der Waals | Nonpolar amino acid residues (e.g., Leucine, Isoleucine, Valine, Alanine) |

Note: This table is based on general chemical principles, not on specific computational results for this compound.

In Silico Pharmacokinetic and Drug Metabolism Modeling

No specific in silico pharmacokinetic or drug metabolism studies for 3-Cyclopropyl-6-(thian-4-yloxy)pyridazine have been reported. This section outlines the types of predictions that would be made in such an analysis.

Predictive models are often used to estimate a compound's absorption, distribution, metabolism, and excretion (ADME) properties. For absorption, key parameters like Caco-2 permeability and human intestinal absorption (HIA) would be calculated. Distribution characteristics, such as plasma protein binding (PPB) and blood-brain barrier (BBB) penetration, would also be modeled. These predictions are typically based on the compound's physicochemical properties, such as molecular weight, lipophilicity (logP), and topological polar surface area (TPSA).

Table 4.4.1-1: Representative In Silico ADME Predictions

| Parameter | Predicted Value | Interpretation |

|---|---|---|

| Molecular Weight | Data not available | Data not available |

| logP | Data not available | Data not available |

| TPSA | Data not available | Data not available |

| Human Intestinal Absorption | Data not available | Data not available |

| Caco-2 Permeability | Data not available | Data not available |

Note: The table fields are empty as no specific predictive data for 3-Cyclopropyl-6-(thian-4-yloxy)pyridazine is available.

Computational tools can predict the metabolic fate of a compound. This includes identifying likely sites of metabolism by cytochrome P450 (CYP) enzymes and predicting the compound's metabolic stability (e.g., half-life in liver microsomes). Potential clearance pathways, whether hepatic or renal, would also be estimated. For 3-Cyclopropyl-6-(thian-4-yloxy)pyridazine, likely metabolic sites could include the cyclopropyl ring, the thian ring, or the pyridazine core, but specific predictions are not available.

Whether a compound is a substrate or inhibitor of drug transporters like P-glycoprotein (P-gp) is a critical pharmacokinetic property. In silico models can predict the P-gp efflux ratio. A high efflux ratio suggests the compound is actively transported out of cells, which can limit its bioavailability and penetration into tissues like the brain. No such predictions have been published for 3-Cyclopropyl-6-(thian-4-yloxy)pyridazine.

Quantitative Structure-Activity Relationship (QSAR) Modeling

No Quantitative Structure-Activity Relationship (QSAR) models that specifically include 3-Cyclopropyl-6-(thian-4-yloxy)pyridazine have been found in the scientific literature. QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models use molecular descriptors (e.g., electronic, steric, and hydrophobic properties) to predict the activity of new compounds. For a QSAR model to be developed for a series including this compound, experimental biological activity data would first be required. General QSAR studies on pyridazine derivatives have been conducted for various biological targets, but none have specifically analyzed the title compound.

Table of Compounds

| Compound Name |

|---|

Structure Activity Relationship Sar Studies of 3 Cyclopropyl 6 Thian 4 Yloxy Pyridazine and Its Analogues

Contribution of the Pyridazine (B1198779) Scaffold to Molecular Activity

Positional Effects of Substituents at C-3 and C-6 on Biological Efficacy

The substitution pattern on the pyridazine ring, specifically at the C-3 and C-6 positions, significantly influences the biological efficacy of its derivatives. Structure-activity relationship (SAR) studies consistently demonstrate that modifications at these positions can dramatically alter a compound's potency and selectivity. nih.govnih.gov For instance, in the development of various pyridazine-based therapeutic agents, it has been shown that the introduction of specific groups at C-6 is crucial for activity. sarpublication.com

Research on 3,6-disubstituted pyridazines has highlighted the importance of this substitution pattern for achieving desired biological outcomes, such as anticancer activity. researchgate.netresearchgate.net The nature of the substituents at these two positions dictates how the molecule interacts with its biological target. For example, studies on different classes of pyridazine derivatives have shown that even minor changes, such as the replacement of a methyl group with an aminomethyl functionality on the pyridazine ring, can lead to greatly improved potency. nih.gov The steric bulk of the groups at the C-3 and C-6 positions is particularly sensitive, suggesting that these positions are critical for fitting into the binding pocket of a target protein. nih.gov

The following table summarizes the impact of C-3 and C-6 substitutions on the activity of various pyridazine-based compounds, as reported in different studies.

| Compound Series | Substitution at C-3 | Substitution at C-6 | Observed Effect on Biological Activity |

| Pyrrolo[3,4-d]pyridazines | Varied | Aryl group | Modifications revealed numerous permissive substitutions, with an aminomethyl group improving potency over a methyl group. nih.gov |

| Pyridazine Derivatives | Varied | Morpholine (B109124) moiety | Decoration with a morpholine moiety at C-6 was a key feature in a series of potent anticancer agents. researchgate.net |

| Pyran-2-ones | p-MeSO₂-phenyl | p-OMe-phenyl | The relative positions of these groups on a central ring (analogous to C-3 and C-6) drastically modulated COX-2 inhibitory potency and selectivity. nih.gov |

Influence of Electronic and Steric Properties of Pyridazine Substituents

The electronic and steric properties of the substituents on the pyridazine ring are fundamental to its molecular activity. The pyridazine nucleus itself has distinct electronic characteristics, and these can be modulated by the attachment of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). blumberginstitute.orgresearchgate.net Such modifications can alter the reactivity of the entire molecule and its ability to engage in crucial interactions like hydrogen bonding or π-π stacking with a biological target. blumberginstitute.orgnih.gov

Studies have shown that the biological activity of pyridazine analogues can be tolerant to a wide range of electronic effects from substituents. nih.gov However, steric properties often play a more decisive role. The introduction of bulky substituents, particularly at the C-3 and C-6 positions, can lead to a significant loss of activity, likely due to steric hindrance that prevents optimal binding to the target. nih.gov This suggests that the space within the target's binding site around these positions is constrained.

Role of the Cyclopropyl (B3062369) Moiety in Modulating Biological Response

The incorporation of a cyclopropyl group is a widely used strategy in medicinal chemistry to enhance the pharmacological profile of drug candidates. nih.govscientificupdate.com This small, rigid ring system imparts a unique set of properties that can positively influence potency, selectivity, and pharmacokinetics. hyphadiscovery.combeilstein-journals.org

Impact on Conformational Restriction and Molecular Rigidity

One of the most significant contributions of the cyclopropyl group is the introduction of conformational rigidity. hyphadiscovery.combeilstein-journals.org By locking rotatable bonds, the cyclopropyl moiety reduces the number of accessible conformations a molecule can adopt. researchgate.net This pre-organization of the molecule into a more defined shape can reduce the entropic penalty upon binding to a target, potentially leading to higher affinity. nih.gov

This principle has been demonstrated in various molecular contexts. For instance, a comparative study of formyl tripeptides showed that a cyclopropyl-containing peptide (HCO-Ac(3)C-Leu-Phe-OMe) adopted a significantly different and more effective conformation compared to its isopropyl analogue (HCO-Aib-Leu-Phe-OMe). nih.gov This conformational effect was directly linked to its ability to stimulate neutrophil chemotaxis. The rigidity imparted by the cyclopropyl group can be a decisive factor in achieving a bioactive conformation. beilstein-journals.orgresearchgate.net

Enhancement of Target Potency and Selectivity through Cyclopropyl Incorporation

The cyclopropyl group can significantly enhance a compound's potency and selectivity for its biological target. nih.govscientificupdate.com This enhancement is often a direct consequence of the conformational rigidity it imparts, which can lead to a more optimal fit within the target's binding site. In some cases, the cyclopropyl group itself can engage in favorable interactions within a lipophilic pocket of the target protein. hyphadiscovery.com

In the development of Pantothenate Kinase (PanK) activators, a direct comparison between analogues containing a cyclopropyl group and those with an isopropyl group was made. The results consistently showed that the cyclopropyl analogues were better activators of the target enzyme, although they were sometimes less potent binders. nih.gov This demonstrates that the cyclopropyl group can modulate activity in nuanced ways beyond simple binding affinity. The strategic placement of this group is crucial for optimizing interactions and achieving the desired pharmacological effect. nih.govnih.gov

The following table presents a comparison between isopropyl and cyclopropyl analogues from a study on PanK activators, illustrating the effect of the cyclopropyl moiety on biological activity. nih.gov

| Compound Pair | FG¹ Moiety | Biochemical Potency (IC₅₀) | CoA Activation | Metabolic Stability |

| Analogue 1 | Isopropyl | Higher Potency | Lower Activation | Lower Stability |

| Analogue 2 | Cyclopropyl | Lower Potency | Higher Activation | Higher Stability |

Influence on Metabolic Stability and Bioavailability

A key advantage of incorporating a cyclopropyl group is the frequent improvement in metabolic stability. nih.govbeilstein-journals.org The C-H bonds on a cyclopropyl ring are shorter and stronger than those in typical alkyl chains, making them less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes. scientificupdate.comhyphadiscovery.com This reduced metabolic liability can lead to a longer half-life and improved bioavailability of the drug candidate. hyphadiscovery.com

For example, the development of a particular drug candidate was limited by its rapid metabolism. Replacing a more metabolically vulnerable group with a cyclopropyl analogue led to a significant increase in metabolic stability. nih.gov This strategy of "metabolic blocking" is a common application of the cyclopropyl moiety. hyphadiscovery.com While generally robust, it is important to note that the cyclopropyl ring is not completely inert and can be metabolized, particularly when attached to an amine. hyphadiscovery.com However, in many contexts, its inclusion serves to divert metabolism away from the molecule, thereby enhancing its pharmacokinetic profile. hyphadiscovery.comresearchgate.net

Importance of the Thian-4-yloxy Linkage for Molecular Interactions

The non-aromatic, saturated thiane (B73995) ring is inherently flexible and can adopt several conformations, most notably the low-energy chair form and higher-energy boat or twist-boat forms. This conformational flexibility is not random; it is influenced by the presence of the large sulfur heteroatom and the substitution pattern. Intramolecular interactions, such as those involving the sulfur atom's lone pairs, can act as conformational control elements. researchgate.net

The ability of the thiane ring to exist in different conformations allows the molecule to adapt its three-dimensional shape to the specific topology of a receptor's binding pocket. nih.govnih.gov This adaptability can be crucial for achieving a high-affinity interaction. However, this flexibility comes with an entropic penalty; upon binding, the molecule is restricted to a single, bioactive conformation, leading to a loss of conformational entropy which can decrease binding affinity. biorxiv.org Therefore, the most potent analogues often strike a balance, possessing sufficient flexibility to adopt the optimal binding pose without an excessive entropic cost. rsc.orgrsc.org Molecular dynamics simulations and X-ray crystallography are key techniques used to study these conformational preferences and their impact on receptor binding. nih.govnih.gov

| Conformation | Relative Energy | Key Structural Feature | Implication for Receptor Interaction |

|---|---|---|---|

| Chair | Low (Most Stable) | Axial and equatorial substituent positions are well-defined. | Provides a stable, predictable geometry for presentation of the pyridazine core to the receptor. |

| Twist-Boat | Intermediate | Avoids some steric strain found in the boat form. | May be adopted to fit into uniquely shaped or constrained binding pockets. |

| Boat | High | "Flagpole" interactions can lead to steric strain. | Less likely to be the primary binding conformation unless specific interactions stabilize it. |

The sulfur atom and the ether linkage are not merely structural spacers; they are active participants in molecular recognition, contributing significantly to binding affinity and selectivity.

Sulfur Atom: The divalent sulfur atom in the thiane ring is a unique functional group. It is highly polarizable and can participate in a range of noncovalent interactions that are crucial for high-affinity binding. rsc.org One of the most significant is the "sigma-hole" (σ-hole) interaction. This refers to a region of positive electrostatic potential on the surface of the sulfur atom, opposite the covalent bonds, which can interact favorably with electron-rich Lewis bases like the oxygen or nitrogen atoms of amino acid residues in a protein's active site. researchgate.net Furthermore, the sulfur atom can engage in sulfur-π interactions with aromatic residues such as tyrosine or phenylalanine. rsc.org These specific, directional interactions help to properly orient the ligand within the binding site, enhancing both potency and selectivity. researchgate.netresearchgate.net

Ether Linkage: The ether linkage provides several key advantages. The oxygen atom is a potent hydrogen bond acceptor, capable of forming strong hydrogen bonds with donor groups (e.g., -NH or -OH) on the receptor surface. americanpharmaceuticalreview.com This interaction is often a critical anchor point for the ligand. The linkage also introduces rotational freedom, allowing the thiane and pyridazine rings to pivot relative to each other. This flexibility enables the molecule to optimize its geometry for the best possible fit with the target, a concept central to the "induced fit" model of ligand binding. rsc.org While this flexibility is advantageous for achieving complementarity, it must be balanced against the entropic cost of restricting these rotations upon binding. rsc.orgrsc.org

| Molecular Feature | Type of Interaction | Potential Interacting Partner (in Receptor) | Contribution to Binding |

|---|---|---|---|

| Sulfur Atom | σ-hole Bonding | Backbone carbonyl oxygen, Asp/Glu side chains | Directional interaction, enhances affinity and selectivity. researchgate.net |

| Sulfur Atom | Sulfur-π Interaction | Aromatic side chains (Tyr, Phe, Trp) | Stabilizes binding pose through stacking-like interactions. rsc.org |

| Ether Oxygen | Hydrogen Bond Acceptor | -NH (e.g., Arg, Lys) or -OH (e.g., Ser, Thr) groups | Provides a strong anchoring point for the ligand. americanpharmaceuticalreview.com |

| C-O-C Bonds | Rotational Flexibility | Overall binding pocket | Allows for optimal geometric fit and induced-fit adaptation. rsc.org |

Optimization of Linker Chemistry for Enhanced Ligand-Target Complementarity

Optimizing the linker that connects the pyridazine core to the thiane ring is a key strategy for improving a ligand's affinity, selectivity, and pharmacokinetic properties. The thian-4-yloxy group serves as an effective linker, but modifications can be explored to fine-tune the interaction with the target protein. The goal is to achieve better complementarity, which is the degree to which the shape and chemical properties of the ligand match those of the receptor's binding site. rsc.orgrsc.org

Strategies for linker optimization include:

Varying Linker Length: Increasing or decreasing the length of the linker can adjust the distance between the two key moieties (pyridazine and thiane), allowing them to simultaneously access optimal sub-pockets within the binding site.

Modulating Flexibility: The flexibility of the ether linker contributes to binding but at an entropic cost. rsc.org Replacing it with more rigid units (e.g., cyclopropyl, amides) can pre-organize the molecule into its bioactive conformation, reducing the entropic penalty and potentially increasing affinity. Conversely, introducing more flexible linkers might be necessary if the binding site requires significant conformational rearrangement.

Altering Chemical Nature: Replacing the ether oxygen with a sulfur atom (thioether) or a nitrogen atom (amine) can change the hydrogen bonding properties, geometry, and metabolic stability of the compound. For instance, a thioether sulfur is less effective as a hydrogen bond acceptor but can still participate in other noncovalent interactions. nih.gov

| Modification Strategy | Example | Potential Advantage | Potential Disadvantage |

|---|---|---|---|

| Increase Rigidity | Replace ether with an amide or alkyne | Reduces entropic penalty upon binding; may improve selectivity. | May prevent adoption of the optimal binding conformation. |

| Increase Flexibility | Insert a methylene (B1212753) (-CH2-) group | Allows for better exploration of binding site topography. | Increases entropic penalty; may lead to off-target binding. |

| Change H-bonding | Replace ether oxygen with -NH- | Introduces a hydrogen bond donor capability. | Alters preferred bond angles and may introduce new metabolic liabilities. |

| Bioisosteric Replacement | Replace ether oxygen with sulfur (thioether) | Modulates lipophilicity and metabolic stability. researchgate.net | Reduces hydrogen bond accepting strength. rsc.org |

Pharmacophore Mapping and Derivatization Strategies for Lead Optimization

Pharmacophore mapping is a powerful computational technique used in drug discovery to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for biological activity. tandfonline.comtandfonline.com For a molecule like 3-cyclopropyl-6-(thian-4-yloxy)pyridazine, a pharmacophore model would highlight key features that are critical for its interaction with a target receptor. dovepress.comresearchgate.net

A hypothetical pharmacophore model for this class of compounds would likely include:

Aromatic/Heterocyclic Center: The pyridazine ring. nih.gov

Hydrogen Bond Acceptors: The two nitrogen atoms of the pyridazine ring and the ether oxygen. nih.gov

Hydrophobic Group: The cyclopropyl substituent.

Additional Interaction Feature: The sulfur atom of the thiane ring, capable of specific interactions like σ-hole bonding. researchgate.netrsc.org

This model serves as a blueprint for lead optimization, guiding the synthesis of new analogues (derivatization) to enhance potency, selectivity, and drug-like properties. nih.govresearchgate.net Derivatization strategies based on the pharmacophore model aim to introduce or modify substituents at specific positions to better satisfy the requirements of the binding site. nih.govmdpi.comnih.govsemanticscholar.org

| Pharmacophoric Feature | Target Moiety | Derivatization Strategy | Goal |

|---|---|---|---|

| Hydrophobic Group | Cyclopropyl Ring | Introduce small alkyl or halogen substituents. | Enhance hydrophobic interactions with a nonpolar pocket. |

| Hydrogen Bond Acceptor | Pyridazine Ring | Add electron-withdrawing groups to modulate the basicity of the nitrogen atoms. | Fine-tune the strength and geometry of hydrogen bonds. nih.gov |

| Linker Region | Thiane Ring | Add substituents (e.g., methyl, hydroxyl) at different positions on the ring. | Probe for additional binding interactions and optimize the ring's conformation. |

| Aromatic/Heterocyclic Center | Pyridazine Ring | Replace with other heterocycles (e.g., pyrimidine, pyrazine) for bioisosteric replacement. | Improve metabolic stability, solubility, or selectivity profile. researchgate.net |

Mechanistic Investigations of Molecular Interactions and Cellular Pathways

Biochemical Characterization of Target Engagement

Enzyme Inhibition Kinetics and Modes of Inhibition

Pyridazine (B1198779) derivatives have been identified as inhibitors of various enzymes, playing a role in numerous physiological and pathological processes.

Cyclooxygenase (COX) Inhibition: Certain pyridazine-based compounds have been investigated as inhibitors of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation. In silico and in vitro studies on a series of designed pyridazine derivatives demonstrated superior COX-2 inhibition compared to the standard drug, celecoxib. orientjchem.org For instance, synthesized compounds exhibited significant COX-2 inhibition, suggesting their potential as anti-inflammatory agents. orientjchem.org The general mechanism for non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit COX enzymes is often competitive, preventing the substrate (arachidonic acid) from binding to the active site.

Poly(ADP-ribose) Polymerase (PARP) Inhibition: The pyridazine scaffold is present in potent inhibitors of PARP1, an enzyme crucial for DNA repair. ekb.eg Inhibition of PARP1 is a therapeutic strategy in oncology. Several diazine-containing compounds, which include the pyridazine structure, have shown efficacy as PARP1 inhibitors in preclinical and clinical settings. ekb.eg

α-Amylase and Dipeptidyl Peptidase IV (DPP-IV) Inhibition: Some pyridazine analogs have been evaluated for their potential in managing diabetes through the inhibition of enzymes like α-amylase and DPP-IV. researchgate.net A study on various pyridazine analogs revealed significant α-amylase inhibitory activity, with some compounds showing more potency than the standard drug, acarbose. researchgate.net DPP-IV inhibitors are a class of oral hypoglycemics, and pyridazine derivatives have been explored for this activity. researchgate.net

| Enzyme Target | Observed Activity in Pyridazine Derivatives | Potential Therapeutic Application |

|---|---|---|

| Cyclooxygenase-2 (COX-2) | Inhibition, with some derivatives showing higher potency than celecoxib. orientjchem.org | Anti-inflammatory |

| Poly(ADP-ribose) Polymerase 1 (PARP1) | Potent inhibition by pyridazine-containing compounds. ekb.eg | Oncology |

| α-Amylase | Significant inhibitory activity, some more potent than acarbose. researchgate.net | Diabetes |

| Dipeptidyl Peptidase IV (DPP-IV) | Inhibitory potential, relevant for type 2 diabetes treatment. researchgate.net | Diabetes |

Receptor Binding Affinity and Modulatory Profiles (e.g., Agonism, Antagonism)

The pyridazine heterocycle is a key component in ligands designed for various receptors, often acting as antagonists.

Adenosine (B11128) Receptors: Pyridazine-containing structures, such as 1,2,3-triazolo[4,5-d]pyridazines and pyrazolo[3,4-d]pyridazines, have been synthesized and evaluated for their binding affinity to adenosine receptors. nih.govnih.govacs.org Certain derivatives have shown high affinity and selectivity for the A1-adenosine receptors, acting as antagonists. nih.govnih.govacs.org For example, a novel 7-amino-pyrazolo[3,4-d]pyridazine derivative was identified as a high-affinity antagonist for the A1 and A3 adenosine receptors. nih.govacs.org

Gamma-Hydroxybutyric Acid (GHB) Receptors: Researchers have identified novel pyridazine-based scaffolds that exhibit selective binding to the high-affinity GHB binding sites. researchgate.net Specifically, 2-(imidazo[1,2-b]pyridazin-2-yl)acetic acid derivatives have been shown to be selective ligands for these sites. researchgate.net

Other Receptors: The versatility of the pyridazine scaffold has led to its incorporation in compounds targeting a range of other receptors, including serotonin (B10506) and histamine (B1213489) H3 receptors, often with antagonistic activity. nih.govmdpi.com

| Receptor Target | Modulatory Profile of Pyridazine Derivatives | Example Scaffold |

|---|---|---|

| Adenosine A1/A3 Receptors | Antagonism with high affinity. nih.govacs.org | 7-Amino-pyrazolo[3,4-d]pyridazine nih.govacs.org |

| GHB High-Affinity Binding Sites | Selective Ligand Binding. researchgate.net | 2-(Imidazo[1,2-b]pyridazin-2-yl)acetic acid researchgate.net |

| Serotonin Receptors | Antagonism. nih.gov | General Pyridazinone Analogs nih.gov |

| Histamine H3 Receptors | Binding with CNS activity. mdpi.com | Pyrido[3,4-c]pyridazine derivatives mdpi.com |

Elucidation of Cellular Signaling Pathway Modulation

Pyridazine compounds have the potential to modulate various cellular signaling pathways, which is a subject of ongoing research for therapeutic applications, including the treatment of inflammatory diseases. google.com

Analysis of Downstream Cellular Responses and Biomarkers

The engagement of pyridazine derivatives with their molecular targets can trigger a cascade of downstream cellular events. For instance, in the context of neuroinflammation, certain pyridazine compounds are designed to inhibit or reduce the activation of glia, the production of proinflammatory cytokines, and the expression of oxidative stress-related enzymes and acute phase proteins. google.com The modulation of these cellular responses can be quantified by measuring the levels of specific biomarkers, such as cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., iNOS, COX-2).

Investigation of Specific Protein-Ligand and Protein-Protein Interactions within Cellular Contexts

The biological activity of pyridazine derivatives is underpinned by their specific interactions with target proteins. The dual hydrogen-bonding capacity of the pyridazine ring is a key feature in its molecular recognition by target proteins. nih.gov Molecular dynamics simulations of a pyrazolo[3,4-d]pyridazine derivative binding to the A1 adenosine receptor revealed hydrogen bonding interactions with key amino acid residues in the orthosteric binding site, as well as π-π stacking interactions that stabilize the ligand-receptor complex. nih.gov Such detailed understanding of protein-ligand interactions is crucial for the rational design of more potent and selective pyridazine-based therapeutic agents.

Advanced Biophysical Techniques for Quantifying Ligand-Target Binding and Conformational Changes

A variety of advanced biophysical techniques are employed to characterize the binding of ligands, such as pyridazine derivatives, to their protein targets. These methods provide quantitative data on binding affinity, kinetics, and thermodynamics, and can also reveal conformational changes in the protein upon ligand binding. While specific studies on 3-Cyclopropyl-6-(thian-4-yloxy)pyridazine are unavailable, the following techniques are standard in the field for related compounds:

Surface Plasmon Resonance (SPR): To measure real-time binding kinetics (association and dissociation rates) and determine binding affinity (KD).

Isothermal Titration Calorimetry (ITC): To determine the thermodynamic parameters of binding, including enthalpy (ΔH), entropy (ΔS), and stoichiometry (n), in addition to the binding affinity.

X-ray Crystallography: To obtain high-resolution three-dimensional structures of the ligand-protein complex, revealing the precise binding mode and conformational changes.

Nuclear Magnetic Resonance (NMR) Spectroscopy: To study ligand-protein interactions in solution, providing information on the binding site and conformational dynamics.

These techniques are instrumental in the hit-to-lead optimization process in drug discovery, enabling a detailed understanding of the structure-activity relationships of pyridazine-based compounds.

Gene Expression Profiling and Proteomic Approaches for Comprehensive Mechanistic Understanding

Information regarding the use of gene expression profiling and proteomic approaches to achieve a comprehensive mechanistic understanding of 3-Cyclopropyl-6-(thian-4-yloxy)pyridazine is not available in published research.

Future Research Directions and Applications in Chemical Biology

Design and Synthesis of Diverse Analog Libraries for Broadened Target Exploration

The systematic design and synthesis of analog libraries based on the 3-cyclopropyl-6-(thian-4-yloxy)pyridazine scaffold is a critical step towards identifying new biological targets and developing potent and selective modulators. Structure-activity relationship (SAR) studies are fundamental in guiding the design of these libraries. nih.gov By methodically altering each component of the parent molecule, researchers can probe the chemical space around the initial hit and optimize its biological activity.

Key modifications could include:

Variation of the cyclopropyl (B3062369) group: Introducing substituents on the cyclopropyl ring or replacing it with other small, strained ring systems to explore the impact on binding affinity and selectivity.

Modification of the pyridazine (B1198779) core: Introducing substituents at other available positions on the pyridazine ring to modulate electronic properties and steric interactions.

Derivatization of the thian-4-yloxy moiety: Altering the oxidation state of the sulfur atom (e.g., to sulfoxide (B87167) or sulfone) or replacing the thian ring with other heterocyclic systems to fine-tune solubility and metabolic properties.

The synthesis of such libraries can be achieved through various synthetic pathways, often starting from readily available pyridazine precursors. mdpi.comresearchgate.net High-throughput synthesis and screening technologies can then be employed to efficiently evaluate the biological activity of the synthesized analogs against a wide range of biological targets.

Table 1: Proposed Modifications for Analog Library Synthesis

| Scaffold Component | Proposed Modification | Rationale |

| Cyclopropyl Group | Substitution with methyl, fluoro groups | Explore steric and electronic effects on target binding |

| Replacement with cyclobutyl, oxetanyl rings | Investigate impact of ring size and heteroatoms | |

| Pyridazine Core | Introduction of amino, hydroxyl groups | Modulate hydrogen bonding potential and polarity |

| Halogenation (Cl, Br) at C4 or C5 | Alter electronic distribution and potential for halogen bonding | |

| Thian-4-yloxy Moiety | Oxidation to sulfoxide or sulfone | Increase polarity and potential for hydrogen bonding |

| Replacement with piperidinyl or cyclohexyl rings | Evaluate the role of the sulfur heteroatom |

Development of Chemical Probes for Unraveling Novel Biological Pathways

A well-characterized and potent analog of 3-cyclopropyl-6-(thian-4-yloxy)pyridazine can serve as a starting point for the development of chemical probes. These probes are invaluable tools for chemical biologists to investigate and identify the molecular targets and mechanisms of action of bioactive compounds. The design of a chemical probe typically involves the incorporation of a reporter tag (e.g., a fluorescent dye, a biotin (B1667282) molecule, or a photo-crosslinker) onto the parent molecule without significantly diminishing its biological activity.

The development of such probes would enable a variety of experiments, including:

Target identification: Using affinity chromatography or activity-based protein profiling to isolate and identify the protein targets of the compound from cell lysates.

Target engagement studies: Quantifying the binding of the compound to its target in living cells.

Imaging and localization studies: Visualizing the subcellular distribution of the compound and its target.

These studies can provide crucial insights into the biological pathways modulated by this class of compounds and can help to validate new drug targets.

Application of Artificial Intelligence and Machine Learning in Rational Design and Virtual Screening

Artificial intelligence (AI) and machine learning (ML) are increasingly being used to accelerate the drug discovery process. researchgate.netsemanticscholar.org These computational tools can be applied to the rational design of novel 3-cyclopropyl-6-(thian-4-yloxy)pyridazine derivatives with improved properties. nih.gov

Applications of AI and ML in this context include:

Quantitative Structure-Activity Relationship (QSAR) modeling: Building predictive models that correlate the chemical structures of the analogs with their biological activities. nih.gov These models can then be used to predict the activity of virtual compounds and prioritize the synthesis of the most promising candidates.

Virtual screening: Screening large virtual libraries of compounds against a known target structure to identify potential hits. This can be particularly useful when the three-dimensional structure of the biological target is known.

De novo drug design: Generating novel molecular structures with desired properties using generative models. These models can learn the underlying patterns in large chemical datasets and propose new molecules that are likely to be active.

By leveraging AI and ML, researchers can explore a much larger chemical space and design more effective and safer drug candidates in a shorter amount of time.

Exploration of Targeted Delivery Systems for Enhanced Molecular Specificity

To improve the therapeutic index and reduce off-target effects, targeted delivery systems can be explored for 3-cyclopropyl-6-(thian-4-yloxy)pyridazine and its analogs. georgiasouthern.edu These systems are designed to deliver the drug specifically to the site of action, thereby increasing its local concentration and minimizing systemic exposure.

Examples of targeted delivery systems include:

Antibody-drug conjugates (ADCs): Conjugating the compound to an antibody that specifically recognizes a cell surface antigen on diseased cells. wikipedia.org

Nanoparticle-based delivery: Encapsulating the compound within nanoparticles (e.g., liposomes or polymeric nanoparticles) that can be functionalized with targeting ligands. georgiasouthern.edu

Dendrimers: Utilizing these highly branched macromolecules as carriers to enhance drug solubility and enable targeted delivery. wikipedia.org

The development of targeted delivery strategies can significantly enhance the therapeutic potential of this class of compounds, particularly in applications such as oncology where minimizing toxicity to healthy tissues is paramount.

Integration with Phenotypic Screening Platforms for Discovery of New Mechanisms of Action

Phenotypic screening, which involves testing compounds in cell-based or whole-organism models of disease, can be a powerful approach for discovering new mechanisms of action. blumberginstitute.org Unlike target-based screening, which focuses on a single, predefined molecular target, phenotypic screening allows for the unbiased discovery of compounds that produce a desired biological effect, regardless of their mechanism.

By integrating libraries of 3-cyclopropyl-6-(thian-4-yloxy)pyridazine analogs with high-content imaging and other advanced phenotypic screening platforms, it may be possible to identify compounds with novel therapeutic activities. Subsequent target deconvolution studies can then be performed to elucidate the molecular mechanisms underlying the observed phenotypes. This approach has the potential to uncover novel biology and identify first-in-class therapeutic agents.

Q & A

Q. What are the common synthetic routes for 3-Cyclopropyl-6-(thian-4-yloxy)pyridazine, and how can reaction conditions be optimized?

The synthesis typically involves cyclization of pyridazine precursors followed by substitution reactions to introduce the cyclopropyl and thian-4-yloxy groups. Key steps include:

- Cyclization : Formation of the pyridazine core using precursors like hydrazine derivatives under reflux conditions .

- Substitution : Introducing the cyclopropyl group via nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) .

- Thian-4-yloxy attachment : Using thian-4-ol under basic conditions (e.g., K₂CO₃ in DMF) at elevated temperatures (80–100°C) . Optimization involves Design of Experiments (DoE) to screen variables (temperature, solvent, catalyst loading) and minimize trial-and-error approaches .

Q. How can the structural integrity of 3-Cyclopropyl-6-(thian-4-yloxy)pyridazine be validated?

- NMR spectroscopy : Confirm substituent positions via - and -NMR chemical shifts (e.g., cyclopropyl protons at δ 0.8–1.2 ppm, pyridazine ring protons at δ 7.5–8.5 ppm) .

- X-ray crystallography : Resolve bond lengths and angles, particularly for the cyclopropane ring (idealized bond angle ~60°) .

- Mass spectrometry : Verify molecular weight (e.g., ESI-MS for [M+H] peak) .

Q. What preliminary assays are recommended to evaluate the biological activity of this compound?

- Antimicrobial screening : Disk diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

- Enzyme inhibition : Fluorometric assays targeting kinases or proteases, leveraging pyridazine’s affinity for ATP-binding pockets .

Advanced Research Questions

Q. How can computational methods enhance reaction optimization for this compound?

- Reaction path search : Quantum chemical calculations (e.g., DFT) to identify transition states and intermediates, reducing experimental iterations .

- Machine learning : Train models on historical reaction data to predict optimal solvent/catalyst combinations .

- Molecular dynamics (MD) : Simulate solvent effects on cyclopropane ring stability during synthesis .

Q. What mechanistic insights are critical for scaling up the synthesis?

- Intermediate characterization : Use in-situ IR or LC-MS to detect transient species (e.g., hydrazine intermediates) during cyclization .

- Kinetic studies : Monitor reaction progress via HPLC to identify rate-limiting steps (e.g., thian-4-yloxy substitution) .

- Catalyst recycling : Evaluate Pd/C or Ni catalysts for cross-coupling steps to improve atom economy .

Q. How do structural modifications influence the compound’s bioactivity?

- SAR studies : Compare analogues with varying substituents:

- Cyclopropyl replacement : Replace with methyl or phenyl to assess steric effects on receptor binding .

- Thian-4-yloxy substitution : Test thiophene or furan derivatives for improved solubility/logP .

- 3D-QSAR modeling : Correlate electronic parameters (Hammett σ) with IC₅₀ values to guide drug design .

Q. How should researchers address contradictions in biological assay data?

- Orthogonal validation : Confirm enzyme inhibition results using SPR (surface plasmon resonance) alongside fluorometric assays .

- Solubility correction : Account for DMSO vehicle effects via control experiments; use nanoformulations if precipitation occurs .

- Target profiling : Perform kinome-wide screening to identify off-target interactions .

Q. What computational tools are effective for studying receptor-ligand interactions?

- Molecular docking : Use AutoDock Vina or Schrödinger to predict binding poses with kinases (e.g., EGFR) .

- Free-energy perturbation (FEP) : Quantify binding affinity changes upon cyclopropane ring modification .

- ADMET prediction : SwissADME or pkCSM to optimize pharmacokinetics (e.g., BBB permeability) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.